molecular formula C41H62O10Si2 B117544 [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 651293-82-2

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No. B117544
M. Wt: 771.1 g/mol
InChI Key: MGJAFORIYQRETF-AXGRGOHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, is a useful research compound. Its molecular formula is C41H62O10Si2 and its molecular weight is 771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is involved in various chemical synthesis and transformations. For example, its related compounds have been used in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and in total asymmetric synthesis of 2,6-anhydrohepturonic acid derivatives (Gerber & Vogel, 2001). Additionally, these compounds are involved in reactions like oxetane formation through 1,3-migration of benzyloxy group in 7-Oxabicyclo[2.2.1]hept-2-yl cations (Mosimann & Vogel, 2000).

Enantiomerically Pure Compounds Synthesis

Enantiomerically pure derivatives of this compound are synthesized for potential applications in inhibiting human immunodeficiency virus (HIV). However, the synthesized compounds were found to be inactive against HIV, indicating the need for further exploration in this area (Rosenquist Å et al., 1996).

Stereocontrol in Organic Synthesis

The compound plays a role in stereocontrolled organic synthesis using silicon-containing compounds. An example includes the synthesis of (–)-tetrahydrolipstatin, highlighting its significance in precise chemical synthesis (Fleming & Lawrence, 1998).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAFORIYQRETF-AXGRGOHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

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